

Head-to-head comparison of Egfr-IN-139 and afatinib

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Compound of Interest

Compound Name: Egfr-IN-139

Cat. No.: B15570799

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Head-to-Head Comparison: Afatinib vs. EGFR-IN-139

A Note on Data Availability: While afatinib is a well-documented, clinically approved second-generation EGFR inhibitor with extensive peer-reviewed data, publicly available, independent scientific literature on a compound specifically named "**Egfr-IN-139**" is not available.

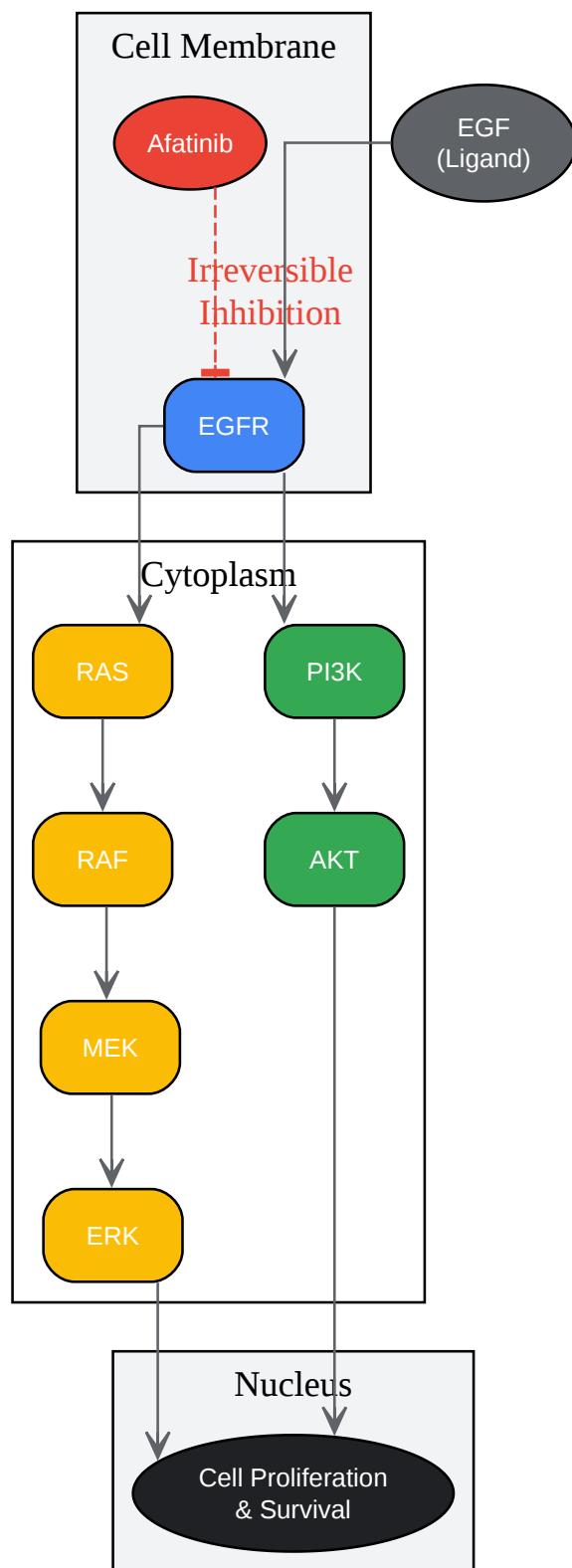
Information has been gathered for a research chemical marketed as "EGFR-IN-1 hydrochloride," which may be the compound of interest. However, the data for "EGFR-IN-1 hydrochloride" is limited and primarily sourced from commercial suppliers, lacking the extensive, peer-reviewed validation available for afatinib. Therefore, a direct, robust head-to-head comparison is challenging. This guide provides a comprehensive overview of afatinib and presents the available information for "EGFR-IN-1 hydrochloride" for informational purposes, with the clear distinction in the source and reliability of the data.

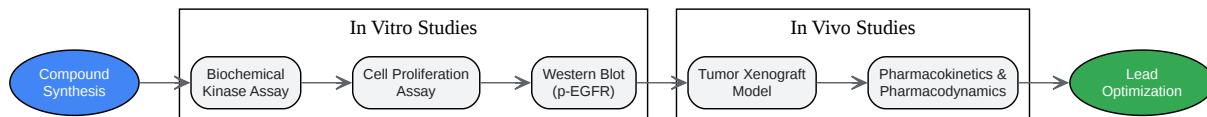
Afatinib: An Established Second-Generation Irreversible EGFR Inhibitor

Afatinib is an orally administered, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively blocks signaling from the ErbB family of receptors (EGFR/ErbB1, HER2/ErbB2, ErbB3, and ErbB4).[1] It is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[2][3]

Mechanism of Action of Afatinib

Afatinib covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition of the kinase.^[2] This irreversible binding blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and promoting apoptosis.^{[1][4]} Unlike first-generation reversible EGFR TKIs, afatinib's irreversible binding provides a more sustained inhibition of EGFR signaling.^[5]





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References

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